2-{[4-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine
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Overview
Description
2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE is a complex organic compound that features a tetrazole ring, a phenoxy group, and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The tetrazole ring is known for its stability and unique electronic properties, making it a valuable component in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction is often catalyzed by metals such as zinc chloride (ZnCl₂) or other strong Lewis acids. The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives.
Scientific Research Applications
2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring can act as a bioisostere for carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of therapeutic agents.
Materials Science: The unique electronic properties of the tetrazole ring make this compound valuable in the development of advanced materials, such as high-energy density materials and explosives.
Industrial Chemistry: The compound can be used as a ligand in coordination chemistry, facilitating the synthesis of metal complexes with potential catalytic applications.
Mechanism of Action
The mechanism of action of 2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity to specific receptors or enzymes. This can lead to the modulation of biological pathways, making the compound
Properties
Molecular Formula |
C13H11N5O |
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Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-[[4-(tetrazol-1-yl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C13H11N5O/c1-2-8-14-11(3-1)9-19-13-6-4-12(5-7-13)18-10-15-16-17-18/h1-8,10H,9H2 |
InChI Key |
UJPPASFLWYYDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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